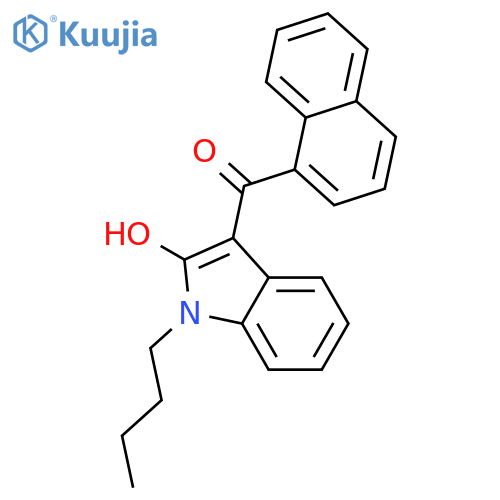

Cas no 1427325-54-9 ((1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone)

1427325-54-9 structure

商品名:(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone 化学的及び物理的性質

名前と識別子

-

- (1-Butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone

- JWH 073 2-hydroxyindole metabolite

- (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

- CHC32554

- DTXSID901017732

- JWH-073 2-hydroxyindole metabolite

- 1427325-54-9

- (1-butyl-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone

- (1-Butyl-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone

- HLQUZHWENOKGOT-UHFFFAOYSA-N

- NS00100946

- 1-butyl-3-(naphthalene-1-carbonyl)-1H-indol-2-ol

- (1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone

-

- インチ: InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3

- InChIKey: HLQUZHWENOKGOT-UHFFFAOYSA-N

- ほほえんだ: CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

計算された属性

- せいみつぶんしりょう: 343.157228913g/mol

- どういたいしつりょう: 343.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 493

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- 疎水性パラメータ計算基準値(XlogP): 6.3

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P009C4F-5mg |

JWH 073 2-hydroxyindole metabolite |

1427325-54-9 | ≥98% | 5mg |

$234.00 | 2025-02-24 | |

| 1PlusChem | 1P009C4F-1mg |

JWH 073 2-hydroxyindole metabolite |

1427325-54-9 | ≥98% | 1mg |

$100.00 | 2025-02-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J910973-1mg |

JWH 073 2-hydroxyindole metabolite |

1427325-54-9 | 98% | 1mg |

¥2,018.70 | 2022-01-13 | |

| A2B Chem LLC | AE34815-1mg |

JWH 073 2-hydroxyindole metabolite |

1427325-54-9 | ≥98% | 1mg |

$106.00 | 2024-04-20 | |

| A2B Chem LLC | AE34815-5mg |

JWH 073 2-hydroxyindole metabolite |

1427325-54-9 | ≥98% | 5mg |

$248.00 | 2024-04-20 | |

| 1PlusChem | 1P009C4F-10mg |

JWH 073 2-hydroxyindole metabolite |

1427325-54-9 | ≥98% | 10mg |

$363.00 | 2025-02-24 | |

| A2B Chem LLC | AE34815-10mg |

JWH 073 2-hydroxyindole metabolite |

1427325-54-9 | ≥98% | 10mg |

$384.00 | 2024-04-20 |

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1427325-54-9 ((1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬